(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Cyclization: The resulting pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.
Industry
Materials Science: Utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar aromatic ring structures.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Tetrahydropyrimidine derivatives: Compounds with the tetrahydropyrimidine ring.
Uniqueness
3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C22H28N4O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H28N4O6/c1-30-16-9-12(10-17(31-2)19(16)32-3)14-11-15(25-24-14)18-20(27)23-22(29)26(21(18)28)13-7-5-4-6-8-13/h9-10,13-14,24,28H,4-8,11H2,1-3H3,(H,23,27,29) |
InChI Key |
SSYHPCMHZXLWEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4CCCCC4)O |
Origin of Product |
United States |
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